Enzyme Inhibition: SAR-Defined Potency Advantage Over Non-Fluorinated and Poly-Fluorinated Analogs
In a focused structure-activity relationship (SAR) study, the N-(2-fluorophenyl)acetamide motif demonstrated a critical advantage in designing potent α-L-fucosidase inhibitors. The compound N-(2-fluorophenyl)-2β-deoxyfuconojirimycin (DFJ) acetamide (18j) exhibited picomolar to low nanomolar IC50 values against multiple species of the enzyme, a potency profile that is strictly dependent on the ortho-fluoro substitution [1]. This represents a clear and quantifiable differentiation from other substitution patterns.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.012 μM (Bovine Kidney α-L-fucosidase), 0.044 μM (Rat Epididymis α-L-fucosidase), 0.0079 μM (Human Lysosome α-L-fucosidase) |
| Comparator Or Baseline | Comparator: N-phenyl-2β-DFJ acetamide (non-fluorinated analog). Activity against human lysosomal α-L-fucosidase: ~18-fold weaker than the target compound. |
| Quantified Difference | The N-(2-fluorophenyl) derivative is approximately 18-fold more potent than its non-fluorinated counterpart against the human enzyme target. |
| Conditions | In vitro enzyme inhibition assays against purified bovine, rat, and human α-L-fucosidase enzymes. |
Why This Matters
For medicinal chemistry programs targeting α-L-fucosidase (e.g., for lysosomal storage disorders), this data confirms that only the ortho-fluorinated intermediate can generate high-potency lead compounds, making substitution with other analogs a project risk.
- [1] Kato, A., Okaki, T., Ifuku, S., et al. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases. Bioorganic & Medicinal Chemistry, 21(21), 6565-6573. PMID: 24026016. View Source
